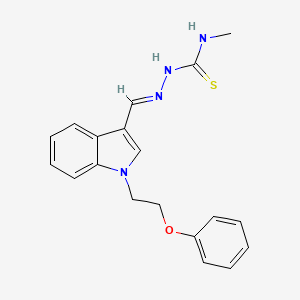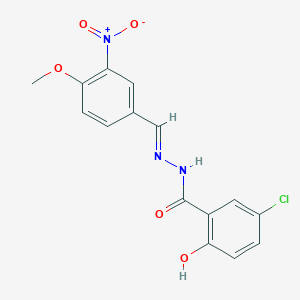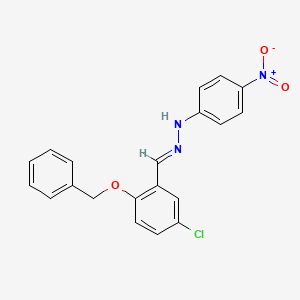
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone, also known as PEC, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PEC is a derivative of thiosemicarbazone, which is a class of compounds known for their diverse biological activities, including antiviral, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that plays a crucial role in DNA synthesis. 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone has also been shown to induce oxidative stress and activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and activation of caspase-dependent pathways. 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone has also been shown to induce oxidative stress and activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
実験室実験の利点と制限
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone has several advantages as a potential therapeutic agent, including its potent cytotoxicity against cancer cells and its ability to induce apoptosis and inhibit cell proliferation. However, 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone, including the optimization of its synthesis method to improve its yield and purity. Further studies are needed to elucidate the mechanism of action of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone and to identify its molecular targets. Additionally, the in vivo efficacy and toxicity of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone need to be evaluated in animal models to determine its potential as a therapeutic agent. Finally, the development of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone-based drug delivery systems may improve its bioavailability and efficacy.
In conclusion, 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone is a novel compound with potential as a therapeutic agent for the treatment of cancer. Its potent cytotoxicity against cancer cells and ability to induce apoptosis and inhibit cell proliferation make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and evaluate its in vivo efficacy and toxicity.
合成法
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone can be synthesized through a multi-step process, starting with the reaction of 2-Phenoxyethylamine with indole-3-carbaldehyde to form 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with thiosemicarbazide to obtain 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and chromatography.
科学的研究の応用
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone has been studied for its potential as an anticancer agent. Several studies have shown that 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and liver cancer cells. 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone has been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and the activation of caspase-dependent pathways.
特性
IUPAC Name |
1-methyl-3-[(E)-[1-(2-phenoxyethyl)indol-3-yl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-20-19(25)22-21-13-15-14-23(18-10-6-5-9-17(15)18)11-12-24-16-7-3-2-4-8-16/h2-10,13-14H,11-12H2,1H3,(H2,20,22,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVIGDUGMWNGND-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C/C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908033.png)
![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B5908046.png)

![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)
![3-{5-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5908054.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5908060.png)
![N-{4-[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B5908061.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5908070.png)
![3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5908076.png)
![N-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)

![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5908115.png)